molecular formula C14H16N4S B11845908 N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide

N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide

Cat. No.: B11845908
M. Wt: 272.37 g/mol
InChI Key: NNVCTXOMSDBHPZ-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a chemical compound with the molecular formula C14H16N4S and a molecular weight of 272.37 g/mol This compound is known for its unique structure, which includes a quinoline ring and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide typically involves the condensation of 2-quinolinecarboxaldehyde with N-ethylhydrazinecarbothioamide under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the hydrazinecarbothioamide moiety.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer activity. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the quinoline ring and hydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N4S

Molecular Weight

272.37 g/mol

IUPAC Name

1-ethyl-3-[(Z)-1-quinolin-2-ylethylideneamino]thiourea

InChI

InChI=1S/C14H16N4S/c1-3-15-14(19)18-17-10(2)12-9-8-11-6-4-5-7-13(11)16-12/h4-9H,3H2,1-2H3,(H2,15,18,19)/b17-10-

InChI Key

NNVCTXOMSDBHPZ-YVLHZVERSA-N

Isomeric SMILES

CCNC(=S)N/N=C(/C)\C1=NC2=CC=CC=C2C=C1

Canonical SMILES

CCNC(=S)NN=C(C)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.